molecular formula C6H12ClNO B1346144 2-Chloro-n-isobutylacetamide CAS No. 32461-83-9

2-Chloro-n-isobutylacetamide

Cat. No. B1346144
CAS RN: 32461-83-9
M. Wt: 149.62 g/mol
InChI Key: VMVLMEWLHDHBNZ-UHFFFAOYSA-N
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Description

“2-Chloro-n-isobutylacetamide” is a chemical compound with the molecular formula C6H12ClNO . It has a molecular weight of 149.62 .


Synthesis Analysis

The synthesis of “2-Chloro-n-isobutylacetamide” and similar compounds has been studied in the context of their antimicrobial potential . The study confirmed that the biological activity of chloroacetamides varied with the position of substituents bound to the phenyl ring . The compounds bearing the halogenated p-substituted phenyl ring were among the most active .


Molecular Structure Analysis

The molecular structure of “2-Chloro-n-isobutylacetamide” consists of a chlorine atom (Cl), an isobutyl group (C4H9), an acetamide group (CH3CONH2), and a nitrogen atom (N) .


Physical And Chemical Properties Analysis

“2-Chloro-n-isobutylacetamide” is a solid at room temperature . It has a molecular weight of 149.62 . The InChI key for this compound is VMVLMEWLHDHBNZ-UHFFFAOYSA-N .

Scientific Research Applications

Herbicide Research

  • In Vitro Protein Synthesis Inhibition by Chloracetamides : The effects of chloracetamides, including compounds like 2-chloro-n-isobutylacetamide, have been studied in both in vivo and in vitro systems. Research indicates that these compounds inhibit protein synthesis in plants, affecting their growth. This property is utilized in herbicides for agricultural purposes. However, the inhibition does not occur during the translation of mRNA into protein in a cell-free system [(

Herbicide Research

  • In Vitro Protein Synthesis Inhibition by Chloracetamides : The effects of chloracetamides on protein synthesis were studied both in vivo and in vitro. Four chloracetamide herbicides, including 2-chloro-n-isobutylacetamide, were tested for inhibition of protein incorporation into oat seedlings. The study found that these chloracetamides inhibited protein synthesis in vivo but not in the cell-free in vitro system. This suggests a specific action mechanism of chloracetamides as herbicides (Deal, Reeves, Larkins, & Hess, 1980).

Future Directions

“2-Chloro-n-isobutylacetamide” is a useful research chemical . Given its potential antimicrobial activity , it could be a promising compound for further investigation, particularly against Gram-positive bacteria and pathogenic yeasts .

properties

IUPAC Name

2-chloro-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLMEWLHDHBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278574
Record name 2-chloro-n-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-isobutylacetamide

CAS RN

32461-83-9
Record name 32461-83-9
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Record name 2-chloro-n-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-isobutylacetamide
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Synthesis routes and methods I

Procedure details

Chloroacetyl chloride (ex. Aldrich) (50 g) was added dropwise, with stirring to isobutylamine (ex. Aldrich) (70 ml) in dry ether (250 ml) at 0° C. When the mixture had reached room temperature it was worked up in conventional fashion to give N-isobutyl 2-chloroacetamide. The latter (20 g) was heated for 3 hours at 120° C. with triethylphosphite (23 g). The mixture was subjected to distillation in vacuo to give N-isobutyl diethylphosphono acetamide (22.5 g, bp. 140-142.5° C. at 0.1 mm).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chloroacetyl chloride (37.58 g) was added dropwise over 1 hour to a solution of isobutylamine (46.8 g) in ether (500 ml) maintaining the temperature below 5° C. Water (100 ml) was then added, and the organic layer was separated and washed with dilute hydrochloric acid, sodium hydroxide, and brine dried (MgSO4). The solvent was removed in vacuo to yield N-isobutylchloroacetamide (47 g).
Quantity
37.58 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Grabrijan, M Hrast, M Proj, A Dolšak, I Zdovc… - European journal of …, 2022 - Elsevier
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the first committed step in the cytoplasmic part of peptidoglycan biosynthesis and is a validated target enzyme for …
Number of citations: 4 www.sciencedirect.com
W Lou - 1998 - search.proquest.com
Further synthetic applications of a newly developed one-flask Ramberg-Bäcklund reaction which employs dibromodifluoromethane as in situ halogenating agent and alumina-…
Number of citations: 2 search.proquest.com
AGM Barrett, D Hamprecht, AJP White… - Journal of the …, 1996 - ACS Publications
… Obtained by heating 2-chloro-N-isobutylacetamide and triphenylphosphine to 150 C. … Obtained by heating 2-chloro-N-isobutylacetamide and triphenylphosphine to 150 C. …
Number of citations: 117 pubs.acs.org

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